7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid

CAS No.: 1094253-79-8

Cat. No.: VC2909717

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094253-79-8 |

|---|---|

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 7-methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H12O4/c1-6-4-8-7(2)10(12(13)14)16-11(8)9(5-6)15-3/h4-5H,1-3H3,(H,13,14) |

| Standard InChI Key | RRQSBMXZRNEZME-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C(=C1)OC)OC(=C2C)C(=O)O |

| Canonical SMILES | CC1=CC2=C(C(=C1)OC)OC(=C2C)C(=O)O |

Introduction

Chemical Identity and Physical Properties

7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid is characterized by its precise chemical structure and physical properties. The compound is assigned the Chemical Abstracts Service (CAS) registry number 1094253-79-8, which serves as its unique identifier in chemical databases and literature. With a molecular formula of C12H12O4, this compound has a calculated molecular weight of 220.22 g/mol .

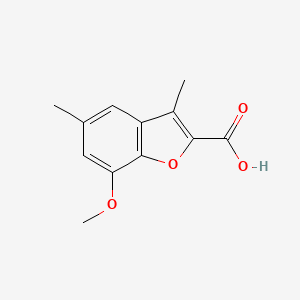

The structural composition includes a benzofuran core with specific functional groups: a methoxy group at position 7, methyl groups at positions 3 and 5, and a carboxylic acid moiety at position 2. This arrangement of functional groups contributes to the compound's distinct chemical behavior and potential biological activities.

Structural Information and Identifiers

The table below summarizes the key identifiers and structural information for 7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid:

| Parameter | Value |

|---|---|

| CAS Number | 1094253-79-8 |

| IUPAC Name | 7-methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid |

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| Standard InChI | InChI=1S/C12H12O4/c1-6-4-8-7(2)10(12(13)14)16-11(8)9(5-6)15-3/h4-5H,1-3H3,(H,13,14) |

| Standard InChIKey | RRQSBMXZRNEZME-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C(=C1)OC)OC(=C2C)C(=O)O |

| Canonical SMILES | CC1=CC2=C(C(=C1)OC)OC(=C2C)C(=O)O |

| PubChem Compound ID | 43154947 |

Chemical Reactivity and Transformations

The chemical behavior of 7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid is influenced by its functional groups, which provide multiple sites for potential reactions. Understanding these chemical transformations is crucial for synthetic applications and developing pharmaceutical derivatives.

Oxidation Reactions

7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid can undergo several chemical transformations, particularly oxidation of the methoxy and dimethyl groups to form corresponding aldehydes or ketones. These oxidation reactions can be strategically utilized in synthesizing more complex molecules with enhanced biological activities.

Carboxylic Acid Transformations

The carboxylic acid group at position 2 provides opportunities for derivatization through esterification, amidation, and other transformations. Similar benzofuran-2-carboxylic acid derivatives have been synthesized as ethyl esters and methylamides, suggesting potential synthetic pathways for 7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid .

Biological and Medicinal Applications

Based on research findings related to benzofuran-2-carboxylic acid derivatives, 7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid shows promise for various pharmacological applications. The biological activities of structurally similar compounds suggest potential therapeutic uses.

Pharmacological Activities

Benzofuran-2-carboxylic acid derivatives have demonstrated diverse pharmacological properties, including:

-

Selective adenosine A2A receptor antagonism

-

Anti-inflammatory activity

-

Local anesthetic effects

While these activities have been observed in the broader class of benzofuran-2-carboxylic acid derivatives, the specific substitution pattern in 7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid may confer unique biological properties that warrant further investigation.

Analytical Characterization

Proper characterization of 7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid is essential for confirming its identity, purity, and structural integrity in research and pharmaceutical applications.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to confirm the structural integrity of benzofuran derivatives, including 7-Methoxy-3,5-dimethyl-1-benzofuran-2-carboxylic acid. This technique provides detailed information about the carbon-hydrogen framework and functional group arrangements, essential for structural verification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume